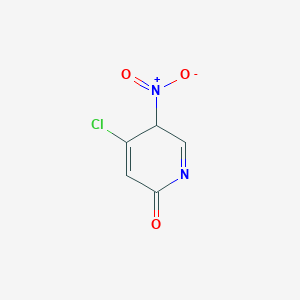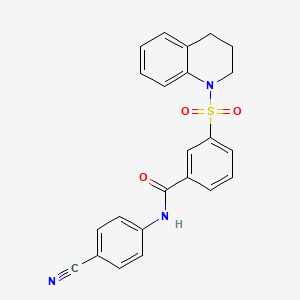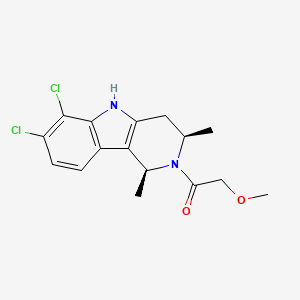
4-Oxopiperidine-2,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxopiperidine-2,6-dicarboxylic acid is a heterocyclic organic compound with a piperidine ring structure This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions and a ketone group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxopiperidine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,6-dimethylpiperidine derivatives. For instance, the oxidation of 2,6-dimethylpiperidine using potassium permanganate or other strong oxidizing agents can yield this compound . Another method involves the cyclization of amine-substituted enones under acid-mediated conditions, which can produce the desired compound with high stereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Oxopiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the ketone and carboxylic acid groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the ketone group to form the corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield this compound, while reduction reactions can produce 4-hydroxypiperidine-2,6-dicarboxylic acid .
Scientific Research Applications
4-Oxopiperidine-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxopiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in nitrogen and sulfur metabolism, leading to changes in the levels of key metabolites . Additionally, its ability to form stable complexes with metal ions can influence various biochemical reactions .
Comparison with Similar Compounds
4-Oxopiperidine-2,6-dicarboxylic acid can be compared with other similar compounds, such as:
Piperidine-2,6-dicarboxylic acid: Lacks the ketone group at the 4 position, resulting in different chemical properties and reactivity.
4-Hydroxypiperidine-2,6-dicarboxylic acid: Contains a hydroxyl group instead of a ketone group, leading to different biological activities and applications.
Pyridine-2,6-dicarboxylic acid: A related compound with a pyridine ring structure, used in similar applications but with distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H9NO5 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
4-oxopiperidine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h4-5,8H,1-2H2,(H,10,11)(H,12,13) |
InChI Key |
GBSHZANWEXIZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CC1=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)


![disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12363419.png)


![2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)

![2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide](/img/structure/B12363436.png)


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)

![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)
